molecular formula C6H3BrFNO2 B1266112 2-Bromo-1-fluoro-4-nitrobenzene CAS No. 701-45-1

2-Bromo-1-fluoro-4-nitrobenzene

Cat. No. B1266112
CAS RN: 701-45-1
M. Wt: 220 g/mol
InChI Key: FAWMTDSAMOCUAR-UHFFFAOYSA-N
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Patent
US09181222B2

Procedure details

To a solution of 1-bromo-2-fluoro-3,5-dinitrobenzene (5.4 g, 20.38 mmol, 1 equiv) in acetic acid (200 mL) at room temperature (using a water bath) was added powdered iron portion-wise (5.70 g, 102 mmol, 5 equiv). The resulting solution was stirred for 3 hours keeping the temperature of the mixture below 30° C. LCMS indicated the formation of three products: 3-bromo-2-fluoro-5-nitrobenzenamine-F3 (86%), 3-bromo-4-fluoro-5-nitrobenzenamine-F2 (5%), and 5-bromo-4-fluorobenzene-1,3-diamine-F1 (9%). [Note: After completion of this experiment, to identify regioisomers, 3-bromo-2-fluoro-5-nitrobenzenamine was diazotized and deaminated (see, E. S. Adams and K. L. Rinehart. The Journal of Antibiotics 1994, 47 (12), 1456-1465) to give 3-bromo-4-fluoro-nitrobenzene. This was compared to an authentic sample obtained from a commercial source]. DCM was added to the mixture, and the resulting mixture was filtered through a pad of Celite, and the pad of Celite was rinsed with MeOH. The filtrate was evaporated to dryness. The residue was quenched with 2M NH3/MeOH followed by concentrating to dryness and repeating once—silica gel was added at this stage so that the crude product was absorbed directly on to silica gel. The crude product was purified by column chromatography on silica gel using DCM to give the desired product 3-bromo-2-fluoro-5-nitrobenzenamine (F1 on TLC; 1.87 g, 39%) as a yellow solid.
Name
1-bromo-2-fluoro-3,5-dinitrobenzene
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
3-bromo-2-fluoro-5-nitrobenzenamine-F3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3-bromo-4-fluoro-5-nitrobenzenamine-F2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
5-bromo-4-fluorobenzene-1,3-diamine-F1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
3-bromo-2-fluoro-5-nitrobenzenamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[C:4]([N+]([O-])=O)[C:3]=1[F:14].BrC1C(F)=C(N)C=C([N+]([O-])=O)C=1>C(O)(=O)C.[Fe]>[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[F:14]

Inputs

Step One
Name
1-bromo-2-fluoro-3,5-dinitrobenzene
Quantity
5.4 g
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])F
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
3-bromo-2-fluoro-5-nitrobenzenamine-F3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
3-bromo-4-fluoro-5-nitrobenzenamine-F2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
5-bromo-4-fluorobenzene-1,3-diamine-F1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
3-bromo-2-fluoro-5-nitrobenzenamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=C(C=C(C1)[N+](=O)[O-])N)F
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature of the mixture below 30° C

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Name
Type
product
Smiles
BrC=1C=C(C=CC1F)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.